

using SARS-CoV-2-IN-99 as a research tool for virology

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Compound of Interest

Compound Name: SARS-CoV-2-IN-99

Cat. No.: B15580770

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Application Notes and Protocols for SARS-CoV-2-IN-99

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Introduction

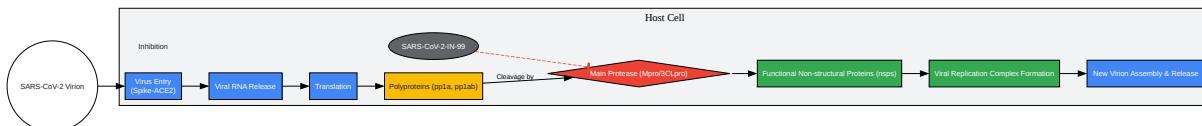
SARS-CoV-2-IN-99 is a potent and selective small molecule inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication. The viral genome of SARS-CoV-2 is translated into two large polyproteins, pp1a and pp1ab, which require proteolytic processing by Mpro to release functional non-structural proteins (nsps) essential for the virus's life cycle.^{[1][2]} By inhibiting Mpro, **SARS-CoV-2-IN-99** effectively blocks the maturation of viral proteins, thereby halting viral replication. These application notes provide an overview of **SARS-CoV-2-IN-99** and detailed protocols for its use in virological research.

Biochemical Properties

Property	Value
Target	SARS-CoV-2 Main Protease (Mpro, 3CLpro)
Molecular Weight	489.5 g/mol
Formulation	Crystalline solid
Solubility	Soluble in DMSO (>50 mg/mL) and Ethanol (<1 mg/mL)
Purity	>99% (as determined by HPLC)
Storage	Store at -20°C for long-term stability

Mechanism of Action

SARS-CoV-2 enters host cells through the interaction of its spike (S) protein with the angiotensin-converting enzyme 2 (ACE2) receptor on the cell surface.^{[3][4][5][6][7]} Following entry, the viral RNA is released into the cytoplasm and translated into polyproteins.^[2] The main protease, Mpro, then cleaves these polyproteins at multiple sites to generate functional viral proteins. **SARS-CoV-2-IN-99** is a competitive inhibitor of Mpro, binding to the active site of the enzyme and preventing the processing of the viral polyproteins. This disruption of the viral replication cycle ultimately leads to the inhibition of new virion production.



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Figure 1: Mechanism of action of **SARS-CoV-2-IN-99** in the viral replication cycle.

Quantitative Data Summary

The antiviral activity of **SARS-CoV-2-IN-99** has been evaluated in various in vitro assays. The following table summarizes its potency and cytotoxicity.

Assay Type	Cell Line	Value
Mpro Enzymatic Assay	-	IC50 = 15 nM
Antiviral Activity	Vero E6	EC50 = 150 nM
Antiviral Activity	A549-ACE2	EC50 = 250 nM
Cytotoxicity	Vero E6	CC50 = > 50 µM
Cytotoxicity	A549-ACE2	CC50 = > 50 µM
Selectivity Index (SI)	Vero E6	> 333
Selectivity Index (SI)	A549-ACE2	> 200

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI = CC50/EC50

Experimental Protocols

Mpro Enzymatic Inhibition Assay

This protocol describes how to determine the IC50 value of **SARS-CoV-2-IN-99** against purified SARS-CoV-2 Mpro.

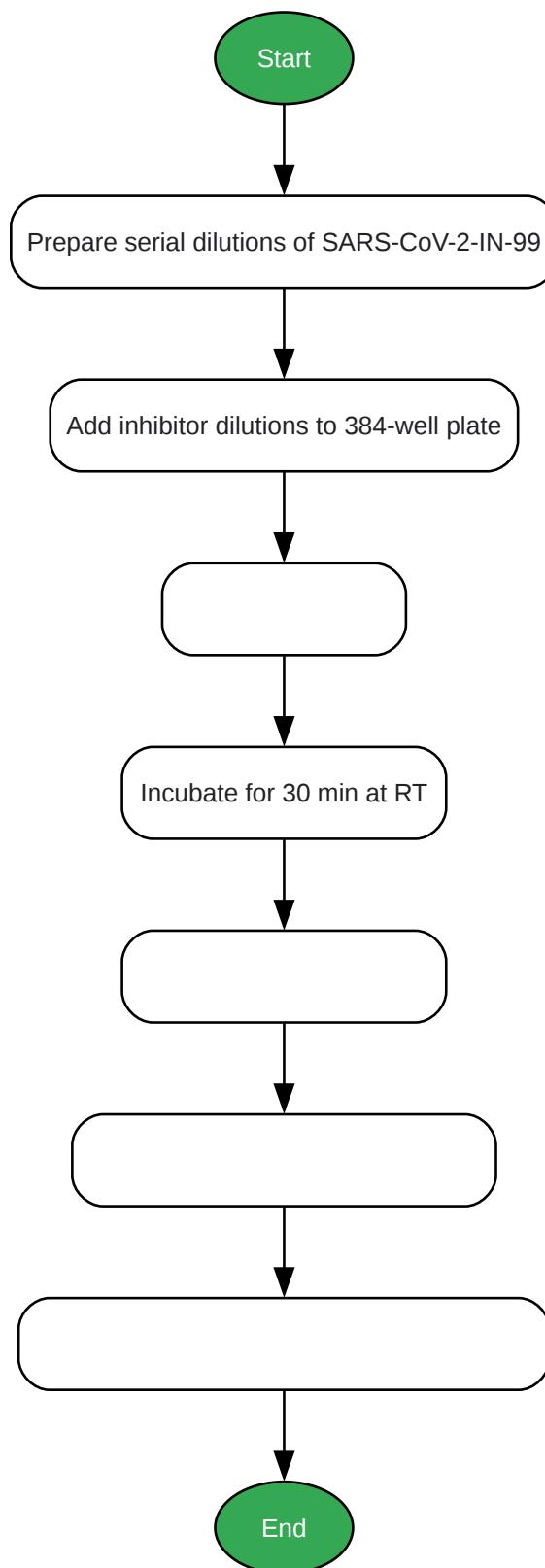
Materials:

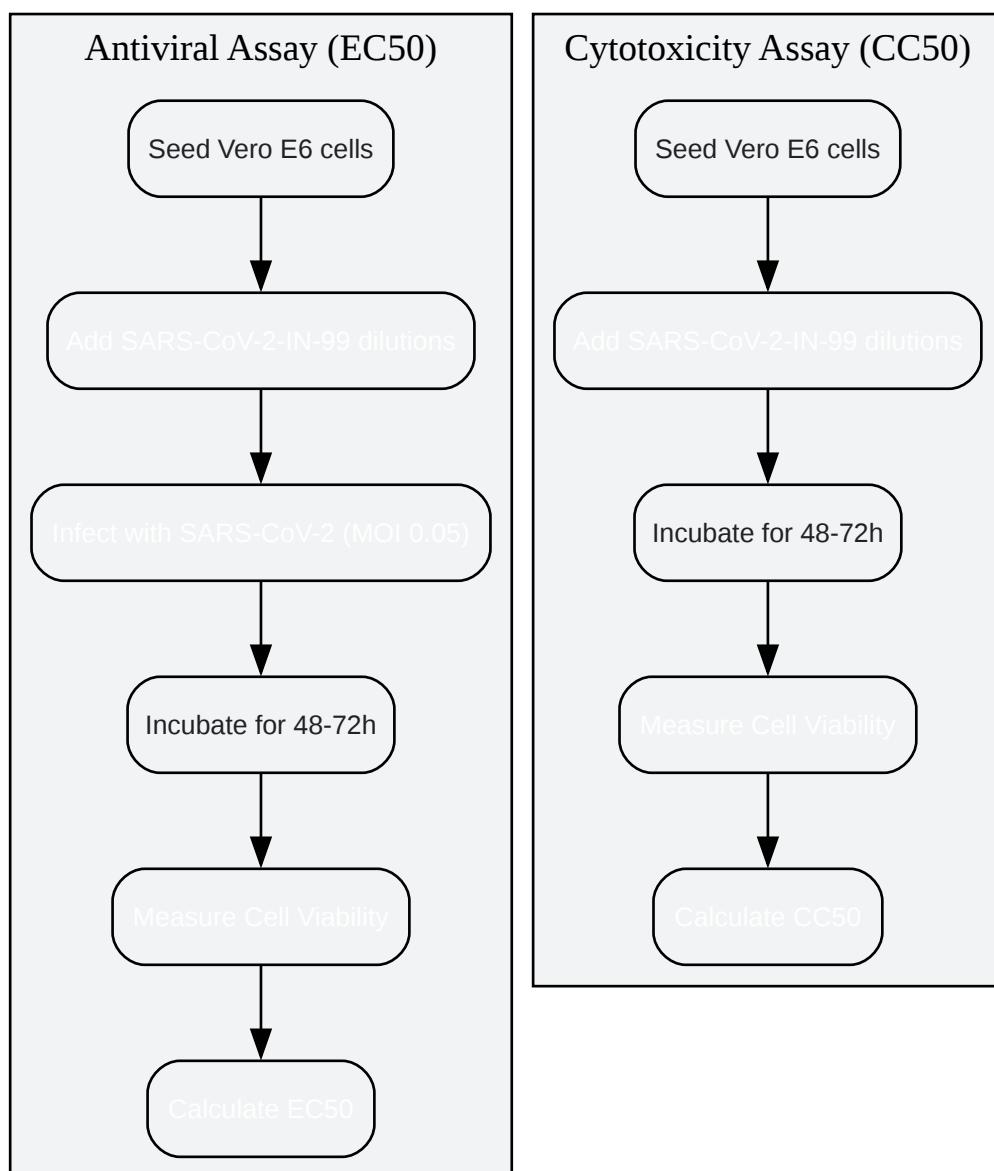
- Purified recombinant SARS-CoV-2 Mpro
- Fluorogenic Mpro substrate (e.g., Dabcyl-KTSAVLQ_↓SGFRKME-Edans)
- Assay Buffer: 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT
- **SARS-CoV-2-IN-99**

- DMSO
- 384-well black plates
- Fluorescence plate reader

Procedure:

- Prepare a 10 mM stock solution of **SARS-CoV-2-IN-99** in DMSO.
- Perform serial dilutions of the stock solution in Assay Buffer to create a range of concentrations (e.g., 0.1 nM to 10 μ M).
- Add 5 μ L of each inhibitor dilution to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Add 10 μ L of Mpro enzyme (final concentration ~20 nM) to each well (except the negative control).
- Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
- Add 10 μ L of the Mpro substrate (final concentration ~20 μ M) to each well to start the reaction.
- Immediately measure the fluorescence (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes.
- Calculate the rate of reaction for each concentration.
- Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.





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